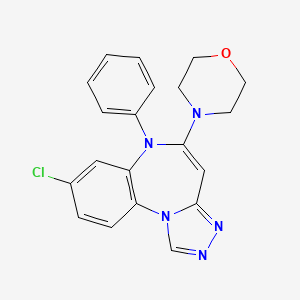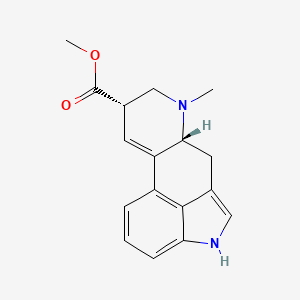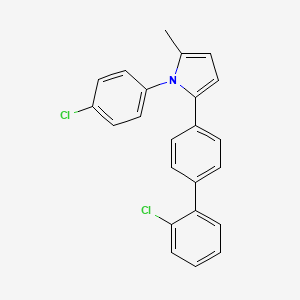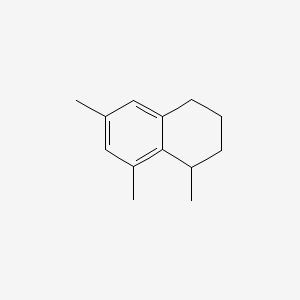
1,2,3,4-Tetrahydro-1,6,8-trimethylnaphthalene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,2,3,4-Tetrahydro-1,6,8-trimethylnaphthalene is an organic compound with the molecular formula C13H18 and a molecular weight of 174.28 g/mol It is a derivative of naphthalene, characterized by the presence of three methyl groups and partial hydrogenation of the naphthalene ring system
Preparation Methods
The synthesis of 1,2,3,4-Tetrahydro-1,6,8-trimethylnaphthalene typically involves the hydrogenation of 1,6,8-trimethylnaphthalene. The reaction is carried out under high pressure and temperature in the presence of a suitable catalyst, such as palladium on carbon (Pd/C) or platinum oxide (PtO2) . The reaction conditions are carefully controlled to ensure selective hydrogenation, avoiding over-reduction or unwanted side reactions.
Industrial production methods may involve continuous flow reactors to enhance efficiency and yield. The process parameters, such as hydrogen pressure, temperature, and catalyst concentration, are optimized to achieve high purity and consistent quality of the final product .
Chemical Reactions Analysis
1,2,3,4-Tetrahydro-1,6,8-trimethylnaphthalene undergoes various chemical reactions, including:
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation with potassium permanganate typically yields carboxylic acids, while halogenation with bromine produces brominated derivatives .
Scientific Research Applications
1,2,3,4-Tetrahydro-1,6,8-trimethylnaphthalene has several scientific research applications:
Mechanism of Action
The mechanism by which 1,2,3,4-Tetrahydro-1,6,8-trimethylnaphthalene exerts its effects involves interactions with specific molecular targets. For instance, its derivatives may interact with enzymes or receptors, modulating their activity and leading to desired biological outcomes . The pathways involved can include inhibition of microbial growth or modulation of inflammatory responses, depending on the specific derivative and its application .
Comparison with Similar Compounds
1,2,3,4-Tetrahydro-1,6,8-trimethylnaphthalene can be compared with other similar compounds, such as:
1,2,3,4-Tetrahydro-1,5,8-trimethylnaphthalene: This compound has a similar structure but differs in the position of the methyl groups, leading to distinct chemical and physical properties.
1,2,3,4-Tetrahydro-2,5,8-trimethylnaphthalene: Another isomer with different methyl group positions, affecting its reactivity and applications.
Properties
CAS No. |
30316-36-0 |
|---|---|
Molecular Formula |
C13H18 |
Molecular Weight |
174.28 g/mol |
IUPAC Name |
1,6,8-trimethyl-1,2,3,4-tetrahydronaphthalene |
InChI |
InChI=1S/C13H18/c1-9-7-11(3)13-10(2)5-4-6-12(13)8-9/h7-8,10H,4-6H2,1-3H3 |
InChI Key |
PGZQTASRDRGQAJ-UHFFFAOYSA-N |
Canonical SMILES |
CC1CCCC2=CC(=CC(=C12)C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


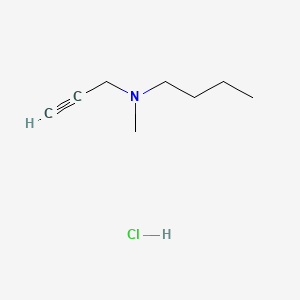
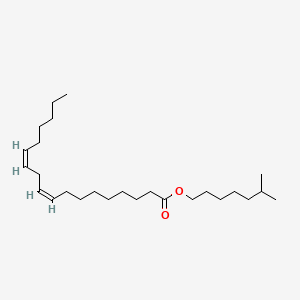
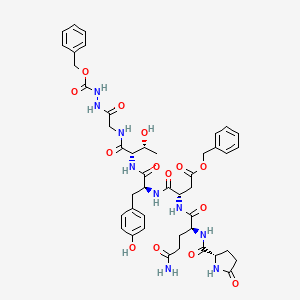
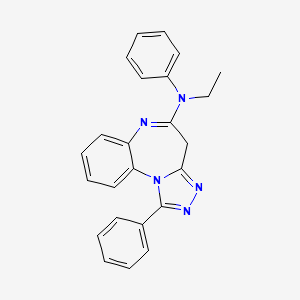
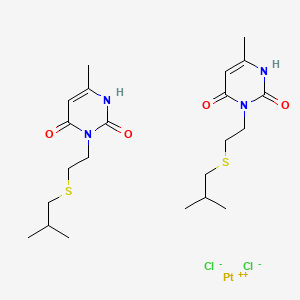


![[(2R,3S,5R)-5-[5-(2-chloroethyl)-2,4-dioxopyrimidin-1-yl]-3-hydroxyoxolan-2-yl]methyl 2-dimethoxyphosphorylacetate](/img/structure/B12734677.png)
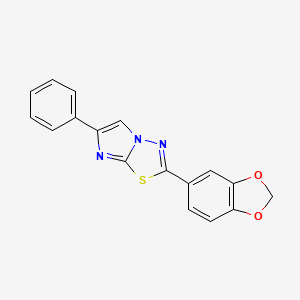

![(Z)-but-2-enedioic acid;ethyl 4-[2-[(3-chloro-5,6-dihydrobenzo[b][1]benzothiepin-5-yl)oxy]ethyl]piperazine-1-carboxylate](/img/structure/B12734693.png)
